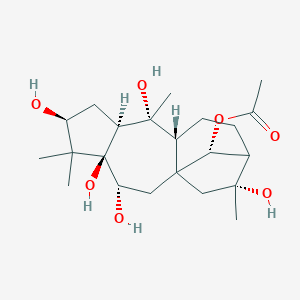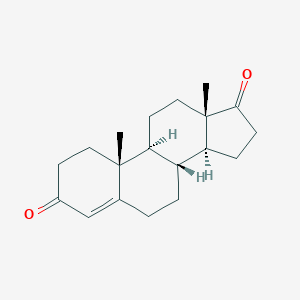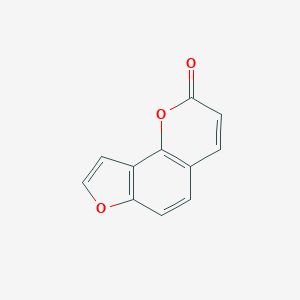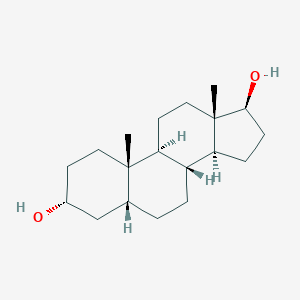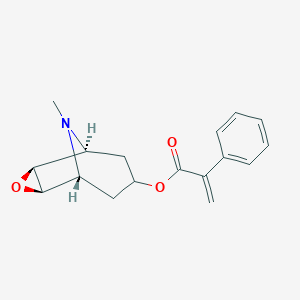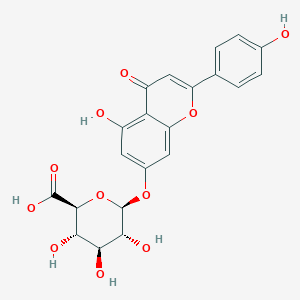
Bavachin
Übersicht
Beschreibung
Bavachin is a natural flavonoid compound first isolated from the seeds of Psoralea corylifolia, a plant commonly used in traditional medicine. It is known for its diverse biological activities, including estrogen-like effects, anti-inflammatory properties, and potential therapeutic applications in various diseases such as osteoporosis and diabetes .
Wissenschaftliche Forschungsanwendungen
Bavachin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in der Untersuchung der Flavonoidchemie und -reaktionen verwendet.
Biologie: this compound zeigt östrogenähnliche Aktivität und wird auf seine Auswirkungen auf Hormonrezeptoren untersucht.
Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Osteoporose, Diabetes und nicht-alkoholischer Fettlebererkrankung. .
5. Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus:
Östrogenrezeptoren: this compound aktiviert die Östrogenrezeptoren ERα und ERβ und ahmt die Wirkungen von Östrogen nach.
Insulin-Signalweg: Es verstärkt die Insulin-Signalgebung, indem es die Phosphorylierung von AKT und GSK-3β erhöht, wodurch die Insulinsensitivität verbessert wird.
NLRP3-Inflammasom: this compound verstärkt die Aktivierung des NLRP3-Inflammasoms, was zu einer erhöhten Sekretion von Entzündungszytokinen führt.
Wirkmechanismus
Bavachin exerts its effects through various molecular targets and pathways:
Estrogen Receptors: this compound activates estrogen receptors ERα and ERβ, mimicking the effects of estrogen.
Insulin Signaling Pathway: It enhances insulin signaling by increasing the phosphorylation levels of AKT and GSK-3β, improving insulin sensitivity.
NLRP3 Inflammasome: this compound enhances the activation of the NLRP3 inflammasome, leading to increased secretion of inflammatory cytokines.
Biochemische Analyse
Biochemical Properties
Bavachin interacts with various enzymes, proteins, and other biomolecules. It has been found to be metabolized by human liver microsomes (HLM), involving Cytochrome P450 (CYP) isozymes such as CYP1A1 and CYP2C9, and UDP-glucuronosyltransferases (UGTs) like UGT1A1, UGT1A7, UGT1A8, and UGT1A9 .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been associated with mitochondrial dysfunction, causing mitochondrial structure damage, mtDNA depletion, and inhibited expressions of genes engaged in oxidative phosphorylation (OXPHOS) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been identified as a potent mitotoxic compound, with potential binding patterns and strong binding affinity with the mitochondrial respiratory complex .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A1 and CYP2C9, and UGTs like UGT1A1, UGT1A7, UGT1A8, and UGT1A9 .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Bavachin kann aus den Samen von Psoralea corylifolia mit Hilfe von methanolischen Extraktionsverfahren gewonnen werden. Die Samen werden zu einem feinen Pulver vermahlen und mit Methanol extrahiert. Der Extrakt wird anschließend mit chromatographischen Verfahren wie der Hochleistungsdünnschichtchromatographie gereinigt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die großtechnische Extraktion aus Psoralea corylifolia-Samen. Die Samen werden verarbeitet, um einen Rohextrakt zu erhalten, der dann mit modernen chromatographischen Verfahren gereinigt wird, um this compound zusammen mit anderen bioaktiven Verbindungen zu isolieren .
Analyse Chemischer Reaktionen
Reaktionstypen: Bavachin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu liefern.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Hydroxylgruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide und Säuren werden häufig bei Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Metaboliten sowie substituierte Derivate von this compound .
Vergleich Mit ähnlichen Verbindungen
Bavachin wird oft mit anderen Flavonoiden wie Bakuchiol und Isobavachalcon verglichen:
Isobavachalcon: Diese Verbindung weist strukturelle Ähnlichkeiten mit this compound auf und ist bekannt für ihre Antikrebs- und entzündungshemmenden Eigenschaften.
Einzigartigkeit: Die einzigartige Kombination aus östrogenähnlicher Aktivität, Insulin-Sensibilisierung und entzündungshemmenden Wirkungen von this compound unterscheidet es von anderen ähnlichen Verbindungen. Seine potenziellen therapeutischen Anwendungen bei einer Vielzahl von Krankheiten machen es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung .
Eigenschaften
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUREGNZECGNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415783 | |
| Record name | Bavachin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19879-32-4 | |
| Record name | Bavachin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities associated with Bavachin?
A1: this compound exhibits a range of biological activities, including:
- Anti-inflammatory: this compound reduces inflammation by suppressing inflammatory cytokines like interleukin-6 and tumor necrosis factor-α, primarily by downregulating nuclear factor-κB phosphorylation. []
- Anticancer: this compound demonstrates anticancer activity against various cancer cells, including osteosarcoma, oral cancer, and liver cancer cells, inducing apoptosis and inhibiting cell proliferation. [, , , ]
- Antibacterial: this compound displays antibacterial activity, particularly against Staphylococcus aureus, by suppressing the expression of alpha-hemolysin, a crucial virulence factor. []
- Antioxidant: this compound protects against oxidative stress by increasing superoxide dismutase (SOD) activity and scavenging free radicals. [, ]
- Antidiabetic: this compound improves insulin sensitivity and glucose uptake in adipocytes and myoblasts, potentially through activation of the Akt and AMPK pathways. []
- Anti-osteoporotic: this compound exhibits potential in treating osteoporosis by stimulating osteoblastic proliferation and inhibiting osteoclastogenesis. [, ]
Q2: How does this compound exert its anti-inflammatory effects?
A2: this compound reduces inflammation by suppressing inflammatory signaling pathways:
- NF-κB Inhibition: this compound downregulates the phosphorylation of nuclear factor-κB (NF-κB), a key regulator of inflammation, thereby inhibiting the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. [, ]
- MAPK Pathway Modulation: this compound inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, further contributing to its anti-inflammatory effects. []
Q3: What is the mechanism behind this compound's anticancer activity?
A3: this compound exerts its anticancer effects through various mechanisms:
- Induction of Apoptosis: this compound induces apoptosis (programmed cell death) in cancer cells by activating caspases, a family of proteases involved in apoptosis execution. []
Q4: How does this compound combat Staphylococcus aureus infection?
A4: this compound specifically targets alpha-hemolysin (hla), a crucial virulence factor of Staphylococcus aureus:
- Suppression of hla Expression: this compound inhibits hla expression at both the transcriptional and translational levels, reducing the production of this toxin. []
- Protection Against hla-Mediated Damage: By suppressing hla, this compound protects cells from the toxin's damaging effects. []
Q5: How does this compound interact with estrogen receptors?
A5: this compound exhibits estrogen-like activity by directly interacting with estrogen receptors (ERs):
- ER Binding: this compound binds to both ERα and ERβ, although with a weaker affinity compared to the natural ligand, estradiol. []
- ER Activation: Upon binding to ERs, this compound can activate these receptors, leading to the modulation of estrogen-responsive genes. []
Q6: How does this compound improve insulin sensitivity?
A6: this compound enhances insulin sensitivity and glucose uptake through multiple mechanisms:
- Activation of Insulin Signaling: this compound promotes glucose uptake by activating the insulin signaling pathway, involving Akt, a key kinase regulating glucose metabolism. []
- AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), a cellular energy sensor that promotes glucose uptake and utilization. []
- PPARγ Activation: this compound activates peroxisome proliferator-activated receptor γ (PPARγ), a transcription factor involved in adipocyte differentiation and insulin sensitivity. []
Q7: How does this compound impact mitochondrial function?
A7: this compound influences mitochondrial function and dynamics, particularly in muscle cells:
- Mitochondrial Biogenesis: this compound enhances mitochondrial biogenesis (formation of new mitochondria) by activating the AMPK-PGC-1α pathway, a key regulator of mitochondrial biogenesis. []
- Mitochondrial Dynamics: this compound modulates mitochondrial dynamics, influencing the balance between mitochondrial fusion and fission, crucial for maintaining mitochondrial quality and function. []
- Mitophagy Enhancement: this compound promotes mitophagy (selective degradation of damaged mitochondria), contributing to improved mitochondrial quality control. []
Q8: How does this compound influence melanin production?
A8: this compound exhibits an inhibitory effect on melanin production:
- Inhibition of Melanin Synthesis: this compound suppresses melanin synthesis in melanoma cells, potentially by inhibiting tyrosinase activity and downregulating the expression of melanogenic enzymes. [, ]
Q9: What is the molecular formula and weight of this compound?
A9:
Q10: What are the key spectroscopic features of this compound?
A10:
- UV-Vis Spectroscopy: this compound exhibits characteristic absorption maxima in the UV-Vis region, helpful for identification and quantification. [, , ]
- Mass Spectrometry (MS): MS analysis provides the molecular ion peak and fragmentation patterns, aiding in structural elucidation and identification. [, ]
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy, including 1H NMR and 13C NMR, provides detailed structural information about this compound. [, ]
Q11: What is known about the pharmacokinetics of this compound?
A11:
- Absorption: this compound can be absorbed following oral administration, as evidenced by its detection in rat plasma. [, , ]
Q12: Are there any known drug interactions associated with this compound?
A12:
- CYP2C9 Inhibition: this compound can inhibit the cytochrome P450 enzyme CYP2C9, potentially leading to interactions with drugs metabolized by this enzyme. []
- P-glycoprotein (P-gp) Inhibition: this compound might inhibit P-gp, a drug transporter, potentially affecting the absorption and disposition of P-gp substrates. []
Q13: What is the safety profile of this compound?
A13:
- Hepatotoxicity: this compound has been associated with potential hepatotoxicity, particularly at higher doses. [, ]
- Nephrotoxicity: this compound might cause renal fibrosis through mechanisms involving oxidative stress and endoplasmic reticulum stress. []
Q14: What analytical methods are commonly employed for the analysis of this compound?
A14:
- High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation, identification, and quantification of this compound in various matrices, including plant extracts, formulations, and biological samples. [, , , , , , , , ]
- Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers enhanced separation efficiency and sensitivity for this compound analysis. []
- Mass Spectrometry (MS): MS techniques, often coupled with HPLC or UPLC, provide high sensitivity and selectivity for this compound detection and quantification. [, ]
- Fluorescence Detection: this compound exhibits fluorescence, enabling its sensitive detection using HPLC or UPLC coupled with fluorescence detectors. []
- Electrochemical Detection (ECD): this compound can be detected using electrochemical methods, offering enhanced sensitivity compared to traditional UV detection. []
Q15: What are the common challenges in the analysis of this compound?
A15:
- Isomer Separation: this compound exists as isomers, such as isothis compound and isobavachalcone, requiring efficient chromatographic methods for separation and accurate quantification. [, , ]
- Matrix Interference: The presence of complex matrices in plant extracts or biological samples can interfere with this compound analysis, necessitating efficient sample preparation techniques. []
- Sensitivity Requirements: The concentration of this compound in biological samples can be low, requiring highly sensitive analytical methods for accurate quantification. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


